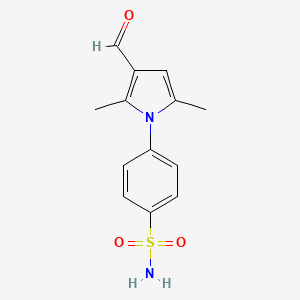4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide
CAS No.: 462078-24-6
Cat. No.: VC8349546
Molecular Formula: C13H14N2O3S
Molecular Weight: 278.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 462078-24-6 |
|---|---|
| Molecular Formula | C13H14N2O3S |
| Molecular Weight | 278.33 g/mol |
| IUPAC Name | 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C13H14N2O3S/c1-9-7-11(8-16)10(2)15(9)12-3-5-13(6-4-12)19(14,17)18/h3-8H,1-2H3,(H2,14,17,18) |
| Standard InChI Key | GIPHPTUYVYLKIF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)C=O |
| Canonical SMILES | CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)C=O |
Introduction
Chemical Identity and Structural Features
4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide (CAS: 462078-24-6) is a sulfonamide derivative with the molecular formula C₁₃H₁₄N₂O₃S and a molecular weight of 278.33 g/mol . Its IUPAC name, 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzenesulfonamide, reflects its core structure: a benzene ring substituted with a sulfonamide group at the para position and a 3-formyl-2,5-dimethylpyrrole moiety at the adjacent position.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₃S | |
| Molecular Weight | 278.33 g/mol | |
| SMILES | CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)C=O | |
| InChIKey | GIPHPTUYVYLKIF-UHFFFAOYSA-N | |
| PubChem CID | 798393 |
The compound’s 3D conformation reveals a planar pyrrole ring connected to a sulfonamide group, with the formyl substituent introducing polarity to the molecule . This structural arrangement facilitates interactions with biological targets, particularly enzymes involved in glycosylation pathways .
Synthesis and Manufacturing
The synthesis of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide involves multi-step reactions, often leveraging gold-catalyzed annulations and sulfonamide coupling strategies. A representative approach, adapted from methodologies in , proceeds as follows:
-
Pyrrole Core Formation: 2,5-Dimethylpyrrole is synthesized via cyclization of γ-diketones or through Paal-Knorr reactions using ammonium acetate and acetonitrile derivatives .
-
Formylation: The pyrrole ring is formylated at the 3-position using Vilsmeier-Haack conditions (POCl₃ and DMF) .
-
Sulfonamide Coupling: The formylated pyrrole is coupled to 4-aminobenzenesulfonamide via nucleophilic aromatic substitution, typically employing catalysts such as IPrAuCl and AgNTf₂ in dichloroethane (DCE) .
Table 2: Key Synthetic Steps and Conditions
| Step | Reagents/Catalysts | Yield | Source |
|---|---|---|---|
| Pyrrole Formation | NH₄OAc, Acetonitrile | 78% | |
| Formylation | POCl₃, DMF | 65% | |
| Sulfonamide Coupling | IPrAuCl, AgNTf₂, DCE | 73% |
This route emphasizes the utility of gold catalysis in constructing complex heterocyclic systems, a hallmark of modern synthetic organic chemistry .
Physicochemical Properties
While thermodynamic data (e.g., melting point, boiling point) remain unreported in the literature, the compound’s solubility and stability can be inferred from its functional groups:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonamide and formyl groups .
-
Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the formyl and sulfonamide linkages .
Biological Activity and Mechanism
4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide demonstrates significant bioactivity in modulating cellular processes. Key findings include:
-
Enhanced Monoclonal Antibody Production: In rCHO cells, the compound increases cell-specific productivity by 2.2-fold, likely through upregulation of glucose uptake and ATP synthesis .
-
Glycosylation Modulation: It suppresses galactosylation of N-linked glycans on antibodies, a critical quality attribute for therapeutic proteins .
Table 3: Biological Effects in rCHO Cells
| Parameter | Effect (vs. Control) | Source |
|---|---|---|
| Cell Growth | Suppressed | |
| Glucose Uptake Rate | Increased by 1.8-fold | |
| Intracellular ATP | Increased by 2.1-fold | |
| Galactosylation Level | Reduced by 40% |
These effects are attributed to the compound’s interaction with mitochondrial electron transport chains, though exact targets require further elucidation .
Structure-Activity Relationships (SAR)
Comparative studies with analogs reveal critical structural determinants of bioactivity:
-
Pyrrole Substituents: The 2,5-dimethyl groups on the pyrrole ring enhance metabolic stability, while the 3-formyl group is essential for binding to cellular targets .
-
Sulfonamide Group: Replacement with benzamide (as in ) abolishes activity, underscoring its role in solubility and target engagement .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume